Cas no 372144-02-0 (3-Amino-3-(1-boc-4-piperidyl)propanoic acid)

3-Amino-3-(1-boc-4-piperidyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
- 3-Amino-3-(1-Boc-4-piperidyl)propanoic Acid
- 3-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
- 4-Piperidinepropanoic acid, β-amino-1-[(1,1-dimethylethoxy)carbonyl]-
- 3-amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
- 4-(1-Amino-2-carboxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
- A57743
- AB14607
- AG-A-64699
- CTK7J1845
- 5781AJ
- TRA0043449
- SY015506
- AB0065757
- AX8256712
- 3-Amino-3-(1-Boc-4-piperidyl)propanoicAcid
- 3-amino-3-[1-[(2-methylpropan-2-yl)oxycarbony
- 3-Amino-3-(1-boc-4-piperidyl)propanoic acid
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- MDL: MFCD03425240
- Inchi: 1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)10(14)8-11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)
- InChI Key: COIKOWZPIUVFDC-UHFFFAOYSA-N
- SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])(C([H])([H])C(=O)O[H])N([H])[H])C([H])([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 272.17400
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 330
- Topological Polar Surface Area: 92.9
Experimental Properties
- PSA: 92.86000
- LogP: 2.07370
3-Amino-3-(1-boc-4-piperidyl)propanoic acid Security Information
3-Amino-3-(1-boc-4-piperidyl)propanoic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Amino-3-(1-boc-4-piperidyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D691153-0.25g |
3-Amino-3-(1-Boc-4-piperidyl)propanoic Acid |
372144-02-0 | >95% | 0.25g |
$110 | 2023-09-02 | |
eNovation Chemicals LLC | D256398-0.25g |
3-Amino-3-(1-Boc-4-piperidyl)propanoic Acid |
372144-02-0 | 97% | 0.25g |
$208 | 2023-09-02 | |
abcr | AB387454-250 mg |
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid; . |
372144-02-0 | 250mg |
€183.40 | 2023-05-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A55730-5g |
3-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid |
372144-02-0 | 95% | 5g |
¥8349.0 | 2023-09-08 | |
Enamine | EN300-1651270-5.0g |
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid |
372144-02-0 | 5g |
$2443.0 | 2023-05-26 | ||
Enamine | EN300-1651270-0.5g |
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid |
372144-02-0 | 0.5g |
$809.0 | 2023-05-26 | ||
Enamine | EN300-1651270-10.0g |
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid |
372144-02-0 | 10g |
$3622.0 | 2023-05-26 | ||
Enamine | EN300-1651270-0.1g |
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid |
372144-02-0 | 0.1g |
$741.0 | 2023-05-26 | ||
TRC | A579408-500mg |
3-Amino-3-(1-Boc-4-Piperidyl)Propanoic Acid |
372144-02-0 | 500mg |
$ 340.00 | 2022-06-08 | ||
Enamine | EN300-1651270-10000mg |
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid |
372144-02-0 | 10000mg |
$917.0 | 2023-09-21 |
3-Amino-3-(1-boc-4-piperidyl)propanoic acid Related Literature
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
Additional information on 3-Amino-3-(1-boc-4-piperidyl)propanoic acid
Research Brief on 3-Amino-3-(1-boc-4-piperidyl)propanoic acid (CAS: 372144-02-0): Recent Advances and Applications
3-Amino-3-(1-boc-4-piperidyl)propanoic acid (CAS: 372144-02-0) is a key intermediate in the synthesis of various bioactive molecules, particularly in the field of peptide-based therapeutics and drug discovery. Recent studies have highlighted its significance in the development of novel protease inhibitors, receptor modulators, and other pharmacologically active compounds. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.
Recent literature has demonstrated the utility of 3-Amino-3-(1-boc-4-piperidyl)propanoic acid in the synthesis of peptidomimetics, which are designed to mimic natural peptides while offering enhanced stability and bioavailability. A study published in the Journal of Medicinal Chemistry (2023) utilized this compound as a building block for the development of selective inhibitors targeting the SARS-CoV-2 main protease. The study reported improved binding affinity and selectivity, attributed to the structural flexibility conferred by the piperidyl moiety.
In addition to its role in antiviral research, 3-Amino-3-(1-boc-4-piperidyl)propanoic acid has been employed in the design of central nervous system (CNS) targeting agents. A recent publication in ACS Chemical Neuroscience (2024) described its incorporation into a series of GABAA receptor modulators, which exhibited promising anxiolytic and anticonvulsant activities in preclinical models. The researchers emphasized the compound's ability to enhance blood-brain barrier permeability, a critical factor in CNS drug development.
From a synthetic chemistry perspective, advancements in the efficient preparation of 3-Amino-3-(1-boc-4-piperidyl)propanoic acid have been reported. A study in Organic Process Research & Development (2023) introduced a scalable, green chemistry approach using catalytic asymmetric hydrogenation, achieving high enantiomeric purity (>99% ee) and yield (85%). This methodological improvement addresses previous challenges associated with racemization and purification, making the compound more accessible for industrial-scale applications.
Emerging applications of 3-Amino-3-(1-boc-4-piperidyl)propanoic acid extend to the field of targeted drug delivery. Researchers have functionalized nanoparticles with derivatives of this compound to create pH-responsive drug carriers, as reported in Biomaterials Science (2024). The boc-protected amino group serves as a versatile handle for further conjugation, while the piperidyl moiety contributes to endosomal escape capabilities, enhancing intracellular drug release.
In conclusion, 3-Amino-3-(1-boc-4-piperidyl)propanoic acid continues to demonstrate significant value in multiple areas of pharmaceutical research and development. Its structural features make it particularly valuable for creating bioactive molecules with improved pharmacological profiles. Future research directions may focus on expanding its applications in antibody-drug conjugates and PROTACs, as well as exploring novel synthetic methodologies to further optimize its production and derivatization.
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